molecular formula C7H6N2O2 B12866002 N,N'-dioctylhexanediamide

N,N'-dioctylhexanediamide

Cat. No.: B12866002
M. Wt: 150.13 g/mol
InChI Key: XEYVAGOGOSGWBA-UHFFFAOYSA-N
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Description

N,N'-Dioctylhexanediamide is a chemical compound with the CAS Registry Number 37118-48-2 . It is characterized by the molecular formula C22H44N2O2 and a molecular weight of 368.60 g/mol . This high-purity compound (typically 99%) is supplied as an industrial-grade material, commonly packaged in 25 kg cardboard drums . In a research context, diamide compounds analogous to this compound, such as N,N'-dibutyladipamide, have been utilized as model compounds to study the thermal degradation mechanisms of polymers like polyamide 66 (nylon 66) . This research is critical for developing advanced polymers with improved stability and for enhancing recycling processes. As a diamide, its structure suggests potential utility as an intermediate in organic synthesis and polymer chemistry. Researchers value this compound for exploring these specific scientific areas. This product is intended for research and development purposes in a controlled laboratory environment. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-methyl-4-(1,2-oxazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C7H6N2O2/c1-5-6(4-10-9-5)7-2-3-8-11-7/h2-4H,1H3

InChI Key

XEYVAGOGOSGWBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1C2=CC=NO2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of N,n Dioctylhexanediamide

Diverse Synthetic Routes for N,N'-dioctylhexanediamide

The synthesis of this compound, a symmetrical diamide (B1670390) derived from hexanedioic acid and n-octylamine, can be achieved through various established amidation protocols. These methods primarily focus on the formation of the amide linkage between the carboxylic acid groups of hexanedioic acid and the amino groups of n-octylamine.

The direct thermal amidation of hexanedioic acid with n-octylamine is a straightforward approach, though it often requires high temperatures and can lead to side products. More refined and common laboratory-scale syntheses involve the use of coupling agents to activate the carboxylic acid, allowing the reaction to proceed under milder conditions with higher yields.

One of the most prevalent methods is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.de These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.de To increase efficiency and minimize side reactions like racemization (not a concern for the achiral starting materials of this compound), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. fishersci.de

Another classic method is the Schotten-Baumann reaction, which would involve the conversion of hexanedioic acid to hexanedioyl chloride (adipoyl chloride) first. fishersci.de The resulting diacyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with n-octylamine in the presence of a base to neutralize the HCl byproduct. fishersci.de

The following table summarizes typical reaction protocols for the synthesis of amides, which are applicable to the formation of this compound.

Method Reagents and Solvents Typical Conditions Key Features
Carbodiimide (B86325) Coupling Hexanedioic acid, n-octylamine, EDC or DCC, HOBt, DMF or DCM0°C to room temperature, 30-60 min stirringHigh yields, mild conditions, but can form urea (B33335) byproducts. fishersci.densf.gov
Acyl Chloride (Schotten-Baumann type) Hexanedioyl chloride, n-octylamine, a base (e.g., triethylamine, pyridine, or aqueous NaOH), DCM0°C to room temperature, 1-16 h stirringUtilizes a highly reactive acyl chloride, reaction is often fast and high-yielding. fishersci.de
Boronic Acid Catalysis Hexanedioic acid, n-octylamine, Boronic acid catalyst, TolueneReflux with Dean-Stark trapCatalytic approach, often requires azeotropic removal of water. researchgate.net

For the synthesis of a simple, symmetrical molecule like this compound from hexanedioic acid and n-octylamine, regioselectivity is not a consideration as both ends of the diacid and the amine are identical. However, chemoselectivity is an important aspect of the amidation reaction itself.

The primary goal is the selective formation of the amide bond without promoting side reactions. For instance, when using acyl chlorides, the reaction conditions must be controlled to prevent unwanted reactions of the highly reactive starting material. In the context of more complex molecules, chemoselectivity would be crucial to ensure that the desired carboxylic acid and amine react in the presence of other sensitive functional groups. nih.govresearchgate.net In the synthesis of this compound, the focus is on achieving a high yield of the diamide by ensuring the reaction goes to completion, typically by using a stoichiometric amount or a slight excess of the amine.

While stoichiometric coupling agents are common, catalytic methods for amide bond formation represent a more atom-economical and greener approach. Boron-based catalysts, such as simple boric acid or various boronic acids, have been shown to effectively catalyze amidation reactions, typically under thermal conditions with water removal. researchgate.net

Metal-based catalysts have also been developed for amidation. For instance, complexes of iron and other transition metals can catalyze the reductive amination of carbonyl compounds to form amines, which is a related but different transformation. d-nb.info More directly, certain metal catalysts can facilitate the direct amidation of carboxylic acids and amines. The development of efficient and reusable catalysts, such as those based on supported ionic liquid phases or metal-organic frameworks, is an active area of research. mdpi.comfrontiersin.org For the specific synthesis of this compound, a suitable catalyst would need to be effective for the reaction between an aliphatic dicarboxylic acid and a primary alkylamine. A patent describes a catalyst for the preparation of N,N-dimethyl-caprylamide/decanamide made from sodium silicate (B1173343) and sodium metaaluminate, suggesting that specialized solid catalysts can be developed for such amide formations. google.com

The table below provides examples of catalyst systems that could be adapted for the synthesis of this compound.

Catalyst Type Example Catalyst Reaction Principle Potential Advantages
Boron-Based Boric Acid (H₃BO₃)Forms a borate (B1201080) ester intermediate, activating the carboxylic acid. researchgate.netLow cost, environmentally benign. researchgate.net
Metal-Based Iron complexesLewis acid activation of the carbonyl group. d-nb.infoUse of earth-abundant metals. d-nb.info
Solid-Supported Silica-based sulphonic acidProvides an acidic surface to promote the reaction. frontiersin.orgEase of separation and potential for reuse. frontiersin.org

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving the efficiency of this compound synthesis.

The formation of the amide bond between a carboxylic acid and an amine is fundamentally a nucleophilic acyl substitution. However, since the carboxylic acid itself is not a very strong electrophile and the hydroxyl group is a poor leaving group, direct reaction requires harsh conditions. Therefore, most synthetic methods involve the in-situ activation of the carboxylic acid.

In carbodiimide-mediated coupling , the mechanism proceeds as follows:

The carboxylic acid (hexanedioic acid) adds to one of the double bonds of the carbodiimide (e.g., EDC) to form the highly reactive O-acylisourea intermediate.

This intermediate is a potent acylating agent. The nitrogen of the amine (n-octylamine) acts as a nucleophile, attacking the carbonyl carbon of the activated acid.

A tetrahedral intermediate is formed, which then collapses to yield the amide (this compound) and a urea byproduct (e.g., N-ethyl-N'-(3-dimethylaminopropyl)urea). nsf.gov

When an acyl chloride is used, the mechanism is a more direct nucleophilic acyl substitution:

The nucleophilic nitrogen of n-octylamine attacks the electrophilic carbonyl carbon of hexanedioyl chloride.

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, expelling a chloride ion as the leaving group and forming the protonated amide.

A base present in the reaction mixture deprotonates the amide to give the final product, this compound.

The stepwise nature of these reactions is a key concept in understanding reaction mechanisms. libretexts.org

The investigation of reaction intermediates and transition states provides deeper insight into the reaction pathway. For the amidation reactions leading to this compound, the key intermediates are the activated forms of hexanedioic acid.

O-Acylisourea Intermediate: In carbodiimide-mediated reactions, the O-acylisourea is a crucial, albeit often transient, intermediate. Its high reactivity is what drives the reaction forward under mild conditions. fishersci.de

The transition states are high-energy structures that represent the energy barrier for a particular reaction step. For example, in the attack of the amine on the activated carboxylic acid, the transition state would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl pi bond. Computational chemistry can be a powerful tool to model these transition states and gain a more quantitative understanding of the reaction energetics.

Kinetic and Thermodynamic Control in Synthesis

The synthesis of this compound, like many chemical reactions, can be influenced by kinetic and thermodynamic parameters. These factors dictate the reaction pathway and can lead to different product distributions based on the reaction conditions. dalalinstitute.com In a typical amidation reaction to form this compound from hexanedioic acid (adipic acid) and octylamine, the reaction proceeds through a tetrahedral intermediate. The stability of this intermediate and the activation energies for the forward and reverse reactions play a crucial role in determining the final product.

Kinetic Control is favored under conditions where the reaction is essentially irreversible, such as at lower temperatures. libretexts.org Under these conditions, the product that forms the fastest (the kinetic product) will be the major product. libretexts.org This is because the reactants have enough energy to overcome the activation barrier for the fastest reaction pathway, but not enough to reverse the reaction and explore alternative, more stable product formations. libretexts.org The rate of the reaction is the dominant factor.

Thermodynamic Control , on the other hand, is established when the reaction is reversible, typically at higher temperatures. libretexts.org These conditions allow for an equilibrium to be reached between the reactants, intermediates, and products. dalalinstitute.com The major product will be the most thermodynamically stable one (the thermodynamic product), even if it is formed more slowly. dalalinstitute.comlibretexts.org This is because, over time, the less stable kinetic product can revert to the intermediate and then form the more stable thermodynamic product.

Table 1: Influence of Reaction Conditions on Product Formation

Control TypeReaction ConditionsDominant ProductKey Factor
Kinetic Lower temperatures, shorter reaction timesThe product that forms fastestRate of reaction
Thermodynamic Higher temperatures, longer reaction timesThe most stable productThermodynamic stability

This table provides a generalized overview of kinetic versus thermodynamic control. Specific temperature ranges and reaction times for the synthesis of this compound would require specific experimental data.

It is important to note that for many simple amide syntheses at ambient or slightly elevated temperatures, the kinetic and thermodynamic products are often the same. However, in more complex syntheses or when competing side reactions are possible, understanding and controlling these factors becomes critical to maximizing the yield of the desired this compound. For instance, in solid-state synthesis, different temperature regimes can favor kinetically or thermodynamically controlled products. arxiv.org

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. walisongo.ac.id The synthesis of this compound can be made more environmentally friendly by adopting these principles.

One of the primary goals of green chemistry is the use of renewable feedstocks. Adipic acid, a precursor for this compound, is traditionally produced from petroleum-based benzene. However, greener routes are being developed, such as the biocatalytic production of adipic acid from D-glucose, which is derived from sources like corn starch. matanginicollege.ac.in

Another key aspect is the use of safer solvents or, ideally, solvent-free conditions. academie-sciences.frijrap.net Traditional amide synthesis often employs organic solvents that can be volatile, flammable, and toxic. researchgate.net Research into solvent-free reaction conditions, often facilitated by microwave irradiation or grinding techniques, has shown promise in reducing waste and energy consumption. academie-sciences.frijrap.netorganic-chemistry.org Microwave-assisted synthesis, for example, can lead to significantly shorter reaction times and increased yields compared to conventional heating. academie-sciences.fr

The use of catalysts is another cornerstone of green chemistry, as they can lower the energy requirements of a reaction. matanginicollege.ac.in While strong acids or bases are often used to catalyze amidation, these can lead to waste and corrosion issues. The development of reusable and more benign catalysts is an active area of research. For instance, boric acid has been investigated as a greener catalyst for amide formation. walisongo.ac.id

Enzymatic synthesis represents a significant advancement in green chemistry for amide production. mdpi.comru.nl Enzymes, such as lipases or amidases, can catalyze the formation of amide bonds under mild conditions (neutral pH and ambient temperature) and often with high selectivity, reducing the formation of byproducts. ru.nluantwerpen.be This approach avoids the use of harsh reagents and can be performed in aqueous media. ru.nlresearchgate.net The enzymatic synthesis of polyamides has been explored, demonstrating the potential for these biocatalysts in producing compounds like this compound. mdpi.combiorxiv.org

Table 2: Comparison of Synthetic Approaches for Amide Production

Synthetic ApproachAdvantagesDisadvantagesGreen Chemistry Principles Addressed
Traditional Synthesis Well-established methodsUse of hazardous solvents, harsh conditions, potential for significant waste-
Solvent-Free Synthesis Reduced solvent waste, often faster reaction times, energy efficient (especially with microwave) academie-sciences.frorganic-chemistry.orgMay not be suitable for all reactants, potential for localized overheatingPrevention of waste, energy efficiency
Catalytic Synthesis (Green Catalysts) Lower activation energy, potential for catalyst recycling matanginicollege.ac.inCatalyst deactivation, separation of catalyst from productCatalysis
Enzymatic Synthesis Mild reaction conditions, high selectivity, use of aqueous media, biodegradable catalyst ru.nluantwerpen.beEnzymes can be expensive, may have substrate specificity limitations mdpi.comUse of renewable feedstocks (if applicable), catalysis, safer solvents and conditions

This table highlights the benefits and drawbacks of different synthetic strategies in the context of green chemistry. The ideal approach for producing this compound would likely involve a combination of these principles, such as using a bio-derived adipic acid precursor in a solvent-free, catalytically-driven process.

Supramolecular Assembly and Host Guest Interactions of N,n Dioctylhexanediamide

Non-Covalent Interactions in N,N'-dioctylhexanediamide Assemblies

The initial and most critical step in the formation of supramolecular structures from this compound is the spontaneous association of individual molecules through a combination of non-covalent interactions. The strength, directionality, and cooperativity of these interactions dictate the final architecture and properties of the assembled material.

Hydrogen Bonding Networks and Architectures

The primary driving force for the self-assembly of this compound is the intermolecular hydrogen bonding between the amide groups. The N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. This interaction is highly directional and leads to the formation of one-dimensional (1D) polymeric chains or tapes. nih.govrsc.org

In similar long-chain diamide (B1670390) systems, these hydrogen bonds create a robust, repeating backbone. For instance, studies on N,N' bis-substituted oxalamides show that intermolecular hydrogen bonding via two-point, amide-amide interactions can produce extended, well-defined 1D structures. mdpi.com In the case of this compound, the two amide groups, separated by the hexanediamide core, facilitate the formation of a cooperative array of N-H···O=C hydrogen bonds, resulting in a stable, tape-like primary structure. This ordered arrangement is a prerequisite for the subsequent hierarchical assembly into larger structures. rsc.org

Van der Waals and Hydrophobic Effects in Assembly Formation

Once the primary hydrogen-bonded tapes are formed, the long, flexible octyl chains play a crucial role in the next level of organization. These nonpolar alkyl chains interact with each other through van der Waals forces. nih.gov The collective effect of these numerous, albeit individually weak, interactions provides significant stabilization, driving the aggregation of the hydrogen-bonded chains. researchgate.net

In nonpolar organic solvents, this packing is driven by van der Waals forces, leading to the interdigitation of the alkyl chains from adjacent tapes. mpg.de In more polar or aqueous environments, the hydrophobic effect becomes a dominant force. nih.gov The octyl chains will arrange to minimize their contact with the polar solvent, promoting the aggregation of the diamide molecules and the expulsion of solvent molecules. This process is entropically favorable and significantly contributes to the stability of the final assembly. nih.gov The length of the alkyl chain is a critical parameter; longer chains, like the octyl groups in this compound, lead to stronger van der Waals and hydrophobic interactions, which enhances the stability and ordering of the assembled structures. nih.gov

Electrostatic and π-π Interactions in Complexation

For this compound, electrostatic and π-π interactions are not primary drivers of self-assembly. The molecule is largely aliphatic and non-aromatic, meaning it lacks the phenyl rings necessary for significant π-π stacking interactions. acs.org While the amide group possesses a dipole moment, leading to dipole-dipole interactions, these electrostatic contributions are generally considered an integral part of the stronger hydrogen bonding network rather than a distinct, long-range organizing force for this specific molecule. In more complex systems involving aromatic or charged species, these interactions can become central to the assembly process. nih.gov However, in the self-assembly of pure this compound, their role is secondary to hydrogen bonding and van der Waals forces.

Hierarchical Self-Assembly Processes

Hierarchical self-assembly describes the stepwise organization of molecules into progressively larger and more complex structures. For this compound, this process begins with the formation of 1D hydrogen-bonded tapes, which then associate to form higher-order nanostructures.

Formation of Nanostructured Supramolecular Materials

The 1D tapes formed through hydrogen bonding serve as the fundamental building blocks for larger assemblies. Driven by van der Waals forces and solvophobic effects involving the octyl chains, these tapes aggregate side-by-side to form more complex nanostructures such as ribbons, fibers, or sheets. nih.gov This bottom-up approach allows for the creation of materials with well-defined nanoscale features from simple molecular precursors. nih.gov

In many cases, the aggregation of these tapes leads to the formation of long, entangled nanofibers. nih.gov When the concentration of this compound in a suitable organic solvent is above a critical gelation concentration, this network of nanofibers can immobilize the solvent molecules, resulting in the formation of a self-supporting supramolecular organogel. The properties of these nanostructured materials are directly linked to the underlying molecular interactions.

Table 1: Key Non-Covalent Interactions in this compound Assembly
Interaction TypeParticipating GroupsRole in AssemblyRelative Strength
Hydrogen BondingAmide (N-H and C=O)Forms 1D primary chains/tapes; highly directional.Strong
Van der Waals ForcesOctyl Chains (-C8H17)Promotes packing and aggregation of chains.Weak (but collectively significant)
Hydrophobic EffectOctyl Chains (-C8H17)Drives aggregation in polar media to minimize solvent contact.Variable (context-dependent)

Control over Self-Assembled Morphologies and Dimensions

The final morphology and dimensions of the supramolecular structures can be controlled by manipulating the delicate balance of non-covalent interactions. Several external factors can be adjusted to influence the assembly process:

Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can alter the strength of both the hydrogen bonds between amide groups and the solvophobic interactions between the alkyl chains, leading to different morphologies (e.g., fibers vs. sheets).

Temperature: As hydrogen bonds are temperature-sensitive, heating can disrupt the assembled network, often leading to a gel-sol transition. The rate of cooling can also affect the kinetics of assembly, influencing the size and uniformity of the resulting nanostructures. researchgate.net

Concentration: Below the critical gelation concentration, only small aggregates or individual nanofibers may exist. Above this threshold, an extended, space-filling network forms.

By rationally designing the molecular structure—for instance, by changing the length of the alkyl chains or the central spacer—one can systematically tune the properties of the resulting materials. acs.orgrsc.org Studies on analogous systems show that even subtle changes, such as using branched versus linear alkyl chains, can have a significant impact on the packing efficiency and the final morphology of the self-assembled network. mdpi.com This tunability is a key advantage of supramolecular chemistry for the bottom-up fabrication of functional materials. nih.gov

Table 2: Factors Influencing Supramolecular Morphology
FactorMechanism of InfluencePotential Outcome
Solvent PolarityAffects hydrogen bond strength and hydrophobic interactions.Changes between fibers, ribbons, and sheets.
TemperatureModulates the strength and reversibility of hydrogen bonds.Control over gel formation/dissolution (gel-sol transition).
Cooling RateInfluences nucleation and growth kinetics.Affects fiber diameter, length, and network homogeneity.
Molecular StructureAlters the balance of intermolecular forces (H-bonding vs. van der Waals).Systematic control over gel properties and nanostructure dimensions. nih.gov

Scientific Focus: this compound

Despite a comprehensive search of available scientific literature and databases, no specific research or scholarly articles were identified for the chemical compound this compound focusing on its supramolecular assembly, host-guest interactions, dynamic supramolecular systems, molecular recognition, complexation, binding affinity, selectivity, or stimuli-responsive properties.

The instructions for this article mandated a strict focus on this compound, structured around a detailed outline of its advanced chemical behaviors. However, the foundational research required to populate these sections appears to be absent from the public scientific domain.

Therefore, it is not possible to generate the requested article on the "" with the specified subsections, as there is no data to support the narrative. The creation of scientifically accurate and informative content, including data tables and detailed research findings, is contingent on the existence of prior research.

Advanced Spectroscopic and Structural Characterization of N,n Dioctylhexanediamide Systems

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy offers direct visualization of the self-assembled structures of N,N'-dioctylhexanediamide, which are typically on the nanometer to micrometer scale. The high resolution afforded by these techniques is essential for elucidating the morphology of the gel networks that are characteristic of this class of molecules.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful tool for analyzing the fine structure of the self-assembled fibrillar networks (SAFINs) formed by this compound in its gel state. In a typical analysis, a dilute sample of the organogel is deposited on a TEM grid and the solvent is allowed to evaporate. The resulting images reveal the morphology of the aggregated structures.

Studies on analogous low molecular weight gelators (LMWGs) show that these molecules, driven by non-covalent interactions like hydrogen bonding, assemble into long, anisotropic structures such as nanofibers, nanotapes, or helical ribbons. acs.org These fundamental building blocks, with radii typically ranging from 3 to 50 nm and lengths on the order of micrometers, entangle to form the three-dimensional network that immobilizes the solvent. acs.org For this compound, TEM analysis would be expected to show an intricate web of such entangled fibers, providing direct evidence of the gel network's architecture. The dimensions of these fibers, including their diameter and persistence length, can be quantified from TEM micrographs, offering insights into the strength and mechanics of the gel.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy provides complementary information to TEM, offering a three-dimensional perspective on the surface topography and porous structure of this compound assemblies. SEM is particularly useful for visualizing the macroscopic and mesoscopic structure of the xerogel, which is the dried form of the organogel.

The technique reveals how the nanoscale fibers observed in TEM are organized into larger bundles and how these bundles form a porous scaffold. For instance, in related polyamide systems, SEM has been used to show how changes in filler content can alter the morphology from a sea-island structure to a more interconnected network. researchgate.net The method can also elucidate how different gelation triggers or conditions can lead to vastly different microstructures, such as uniformly distributed fibers versus spherulitic domains, which in turn affects the bulk properties of the material. acs.org

Cryo-Electron Microscopy for Solution-State Assemblies

Standard electron microscopy techniques require the removal of the solvent, which can introduce artifacts and alter the delicate, solvated structures of the gel. nih.gov Cryo-electron microscopy (Cryo-EM), including Cryo-TEM and Cryo-SEM, overcomes this limitation by flash-freezing the hydrated sample, preserving the native architecture of the solution-state assemblies. nih.govnih.gov

This technique is exceptionally valuable for studying the initial stages of self-assembly and the true, solvated morphology of the gel network. acs.org In Cryo-SEM, a bulk sample can be flash-frozen, fractured to reveal an internal surface, and then imaged to provide high-resolution, three-dimensional views of the water-swollen hydrogel or organogel matrix. nih.gov This allows for the direct observation of fragile colloidal assemblies and the dispersion of micelles within the bulk frozen solvent. nih.gov Although direct Cryo-EM studies on this compound are not prevalent in the literature, the application of this technique to other LMWGs demonstrates its potential to reveal the unperturbed, hierarchical organization of the fibrillar network in its functional, solvent-entrapped state. nih.govnih.gov

X-ray Diffraction and Scattering for Atomic and Molecular Structures

X-ray diffraction (XRD) techniques are fundamental for determining the atomic and molecular-level arrangement of this compound in its solid state. These methods provide critical information on crystallinity, molecular packing, and the hydrogen-bonding motifs that drive self-assembly.

Single-Crystal X-ray Diffraction for Crystalline this compound Structures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in a crystalline state. youtube.com Obtaining a suitable single crystal of this compound allows for the unambiguous determination of bond lengths, bond angles, and the conformation of the molecule. Crucially, it reveals the supramolecular assembly in the crystal lattice, which is dictated by intermolecular interactions. researchgate.netmdpi.com

For polyamide-type molecules like this compound, the crystal structure is heavily influenced by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor groups of adjacent molecules. This hydrogen bonding is the primary driving force for the one-dimensional growth that leads to fiber formation. SC-XRD analysis would provide exact distances and angles of these hydrogen bonds, confirming their role in the directional self-assembly. The packing of the alkyl chains, governed by van der Waals forces, would also be resolved, completing the picture of the solid-state supramolecular architecture. While a specific crystal structure for this compound is not publicly available, data from analogous structures like N,N'-diarylsquaramides show self-assembly into face-to-face dimers through π-π interactions and hydrogen bonding, forming columnar structures. researchgate.net

Table 1: Representative Crystallographic Data for Polyamide-like Structures (Note: This table is illustrative, based on data for related amide compounds, as specific data for this compound is not available in the searched literature.)

ParameterExample Value (Related Amide)Reference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)9.21 researchgate.net
b (Å)6.76 researchgate.net
c (Å)11.73 researchgate.net
β (°)104.64 researchgate.net
Z (molecules/cell)4 researchgate.net
Key InteractionIntermolecular N-H···O=C Hydrogen Bonds researchgate.netmdpi.com

Powder X-ray Diffraction for Bulk Structural Characterization

Powder X-ray diffraction (PXRD) is used to analyze the structure of bulk, polycrystalline samples of this compound, such as the xerogel. researchgate.net Instead of a single crystal, a sample containing a vast number of randomly oriented microcrystals is used. The resulting diffraction pattern consists of a series of peaks at specific scattering angles (2θ), which correspond to the various interplanar spacings (d-spacings) in the crystal lattice according to Bragg's Law. youtube.com

PXRD is instrumental in identifying the crystalline phases present in a bulk sample. mdpi.com For self-assembled fibrillar systems, the PXRD pattern often displays a characteristic set of sharp peaks at low angles, indicating a well-ordered, lamellar or layered structure arising from the regular packing of the fibers. Peaks at higher angles correspond to the shorter-range order, such as the packing of the alkyl chains. By analyzing the positions and intensities of these peaks, one can determine the lattice parameters of the crystalline domains within the bulk material. govinfo.govnist.gov The technique is also highly sensitive to polymorphism, where the same molecule crystallizes into different structures, which can significantly impact the material's properties. mdpi.comresearchgate.net

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful, non-destructive techniques used to analyze the structure of materials at different length scales. ucsd.edunih.gov SAXS provides information on nanoscale structures, typically from 1 to 100 nanometers, such as the shape and size of particles or the long-range order in self-assembled systems. nih.govwashington.eduresearchgate.netdrugbank.com WAXS, on the other hand, probes structures at the atomic and molecular level, revealing details about crystalline packing and intermolecular spacing. researchgate.netsigmaaldrich.comwashington.edu

For this compound, a molecule with a propensity for self-assembly through hydrogen bonding between its amide groups, combined SAXS/WAXS analysis is invaluable. It is anticipated that this molecule forms lamellar or other ordered structures, particularly in the solid state or in certain solvents.

SAXS Analysis : The SAXS profile of this compound would be expected to exhibit distinct scattering peaks at low scattering vectors (q). The positions of these peaks can be used to determine the primary repeat distance of the self-assembled nanostructure. For a lamellar structure, a series of peaks with positions in the ratio 1:2:3... would be indicative of the lamellar spacing, which corresponds to the length of the molecule and its packing arrangement.

WAXS Analysis : The WAXS pattern provides information on the short-range order. researchgate.net For this compound, WAXS would reveal the packing of the alkyl chains and the arrangement of the hydrogen-bonded amide groups. Sharp peaks in the WAXS pattern would indicate a high degree of crystallinity, while broad halos would suggest a more amorphous or disordered state. sigmaaldrich.com

Table 1: Representative SAXS/WAXS Data for Ordered this compound

TechniquePeak Position (q)d-spacing (Å)Interpretation
SAXSq₁ ≈ 0.25 Å⁻¹~25.1Primary lamellar repeat distance, corresponding to molecular length.
SAXSq₂ ≈ 0.50 Å⁻¹~12.6Second-order reflection of the lamellar structure.
WAXSq₃ ≈ 1.51 Å⁻¹~4.15Inter-chain distance in the packed octyl segments (hexagonal packing).
WAXSq₄ ≈ 1.90 Å⁻¹~3.30Spacing related to the hydrogen-bonded network of the amide groups.

This interactive table contains hypothetical data based on the known structure of the molecule and principles of X-ray scattering.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed insights into the molecular structure, bonding, and dynamics of this compound. nih.govresearchgate.net Each technique offers a unique window into the compound's chemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure and connectivity in solution. washington.eduyoutube.com By analyzing the chemical shifts, coupling constants, and relaxation times of nuclei such as ¹H and ¹³C, a complete picture of the molecule's covalent framework and conformational dynamics can be assembled. miamioh.edunist.govnih.gov

For this compound, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the hexanediamide backbone and the two n-octyl chains. Specific signals can be assigned to the various methylene (B1212753) groups, the terminal methyl groups, and the amide N-H protons. The chemical shifts of the protons and carbons near the amide group are particularly sensitive to the local chemical environment and hydrogen bonding.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

Atom TypeNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
CH₃ (octyl)¹H~0.88TripletTerminal methyl group of the octyl chain.
-(CH₂)₅- (octyl)¹H~1.27MultipletBulk methylene groups of the octyl chain.
N-CH₂- (octyl)¹H~3.25TripletMethylene group adjacent to the amide nitrogen.
CO-CH₂- (hexyl)¹H~2.20TripletMethylene group adjacent to the carbonyl.
-(CH₂)₂- (hexyl)¹H~1.65MultipletCentral methylene groups of the hexyl backbone.
N-H¹H~5.60Broad SingletAmide proton, shift is concentration and temperature dependent.
C=O¹³C~173.0-Carbonyl carbon of the amide group.
N-CH₂- (octyl)¹³C~39.5-Carbon adjacent to the amide nitrogen.
CO-CH₂- (hexyl)¹³C~36.5-Carbon adjacent to the carbonyl.
-(CH₂)n-¹³C~22.6 - 31.8-Various methylene carbons in the octyl and hexyl chains.
CH₃ (octyl)¹³C~14.1-Terminal methyl carbon of the octyl chain.

This interactive table contains predicted data based on standard chemical shift values for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Intermolecular Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. youtube.com These methods are exceptionally sensitive to the types of chemical bonds present and their environment, making them ideal for studying the intermolecular hydrogen bonding that is central to the behavior of this compound.

The IR spectrum is dominated by absorptions from polar bonds, while Raman spectroscopy is more sensitive to non-polar bonds. For this compound, key vibrational bands include:

Amide I (C=O stretch): This is a strong band in the IR spectrum, typically found between 1630-1680 cm⁻¹. Its exact position is a sensitive indicator of the strength and extent of hydrogen bonding.

Amide II (N-H bend and C-N stretch): This band, appearing around 1520-1570 cm⁻¹, is also characteristic of the amide linkage and its conformation.

N-H Stretch: Found in the 3200-3400 cm⁻¹ region, the position and shape of this band provide direct evidence of hydrogen bonding. A sharp peak around 3400 cm⁻¹ indicates free N-H groups, while a broad band at lower wavenumbers (e.g., 3300 cm⁻¹) signifies strong intermolecular hydrogen bonding.

C-H Stretches: Strong absorptions between 2800-3000 cm⁻¹ arise from the numerous C-H bonds in the octyl and hexyl chains.

Table 3: Characteristic Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueSignificance
N-H Stretch (H-bonded)~3300 (broad)IR, RamanIndicates intermolecular hydrogen bonding.
C-H Stretches (asym/sym)2850 - 2960IR, RamanCharacteristic of the aliphatic chains.
Amide I (C=O Stretch)~1640IRConfirms amide functional group; sensitive to H-bonding.
Amide II (N-H Bend)~1550IRConfirms secondary amide structure.
CH₂ Bend (Scissoring)~1465IR, RamanCharacteristic of methylene groups.

This interactive table contains expected data based on established group frequencies in vibrational spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns produced upon ionization.

For this compound (C₂₂H₄₄N₂O₂), the calculated monoisotopic molecular weight is 368.3403 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 369.3481.

Under higher energy ionization, such as Electron Ionization (EI), the molecule undergoes characteristic fragmentation. For amides, a common fragmentation pathway is alpha-cleavage, which involves the breaking of bonds adjacent to the carbonyl group or the nitrogen atom. This leads to the formation of stable acylium ions or immonium ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Nominal)Proposed Fragment IonFragmentation Pathway
369[C₂₂H₄₅N₂O₂]⁺Protonated molecular ion [M+H]⁺ (observed in ESI)
368[C₂₂H₄₄N₂O₂]⁺˙Molecular ion [M]⁺˙ (observed in EI)
256[C₁₄H₂₈NO]⁺Alpha-cleavage adjacent to the carbonyl group.
226[C₁₄H₃₂N]⁺Cleavage of the C-N bond.
114[C₆H₁₂NO]⁺Cleavage forming an acylium ion from the hexanediamide core.
100[C₅H₁₀NO]⁺Further fragmentation of the core structure.

This interactive table contains predicted data based on the calculated molecular weight and common fragmentation patterns of amides.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed.

For a pure sample of this compound, XPS survey scans would confirm the presence of carbon, nitrogen, and oxygen. High-resolution spectra of the C 1s, N 1s, and O 1s regions would provide information about the chemical states.

C 1s: The C 1s spectrum would be deconvoluted into at least three components: a main peak for the aliphatic C-C and C-H bonds, a peak at a higher binding energy for the C-N bonds, and another peak at an even higher binding energy for the O=C-N (amide carbonyl) carbon.

O 1s: The O 1s spectrum would show a primary peak corresponding to the carbonyl oxygen (C=O) of the amide group.

N 1s: The N 1s spectrum would exhibit a single peak corresponding to the amide nitrogen (C-N-H).

Table 5: Expected XPS Binding Energies for this compound

Core LevelChemical StatePredicted Binding Energy (eV)
C 1sC-C, C-H~284.8
C 1sC-N~286.0
C 1sN-C=O~288.0
O 1sC=O~531.5
N 1sC-N-H~400.0

This interactive table contains predicted data based on standard binding energy values for organic compounds containing C, O, and N.

Advanced In-Situ and Operando Characterization Methods

To fully understand the structure-property relationships of this compound, it is essential to study the material under dynamic conditions. In-situ and operando characterization methods allow for the real-time monitoring of structural and chemical changes as a function of an external stimulus, such as temperature, pressure, or chemical environment. researchgate.net

A powerful application of these methods would be to study the self-assembly and crystallization of this compound. For instance, an in-situ SAXS/WAXS experiment could be performed while cooling a sample from its molten state. This would allow for the direct observation of the formation of lamellar structures (via SAXS) and the development of crystalline packing (via WAXS). The data would provide critical insights into the kinetics of crystallization and the temperatures at which different structural features emerge.

Similarly, operando vibrational spectroscopy (IR or Raman) could be used to monitor changes in the hydrogen-bonding network during heating or cooling. By tracking the position and shape of the Amide I and N-H stretch bands in real-time, one could correlate specific phase transitions observed by other methods (like DSC) with precise changes in the molecular-level hydrogen bonding interactions that drive these transitions. This approach provides a dynamic view of the molecular interactions that govern the macroscopic properties of the material.

Theoretical and Computational Modeling of N,n Dioctylhexanediamide

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can provide detailed information about the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used computational method that can effectively model the electronic structure of molecules. nih.gov For N,N'-dioctylhexanediamide, DFT calculations could be employed to investigate several key aspects:

Molecular Geometry and Energetics: DFT can be used to determine the optimized, lowest-energy three-dimensional structure of the molecule. By calculating the energies of different conformers, the most stable arrangement of the hexanediamide backbone and the flexible octyl chains can be predicted. Studies on similar amide-containing molecules have successfully used DFT to predict geometries. researchgate.net

Electronic Properties: DFT calculations can provide information about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability.

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This can aid in the interpretation of experimental IR spectra and provide a deeper understanding of the molecule's vibrational modes. For instance, DFT has been used to study the amide I band in beta-sheet models, which is relevant to the amide groups in this compound. nih.gov

Intermolecular Interactions: The interactions between this compound and other molecules, such as solvents or reactants, can be investigated using DFT. This can shed light on hydrogen bonding capabilities and other non-covalent interactions that influence its behavior in different environments. Research on the interactions between amides and sulfuric acid has demonstrated the utility of DFT for this purpose. nih.gov

A hypothetical DFT study on this compound could yield data such as that presented in Table 1.

Table 1: Hypothetical DFT-Calculated Properties of this compound This table is for illustrative purposes and does not represent actual experimental or calculated data.

Property Hypothetical Value Significance
Total Energy -X Hartree Indicates the overall stability of the molecule.
HOMO Energy -Y eV Relates to the electron-donating ability.
LUMO Energy +Z eV Relates to the electron-accepting ability.
HOMO-LUMO Gap (Y+Z) eV Indicates chemical reactivity and stability.
Dipole Moment D debye Provides insight into the molecule's polarity.
Amide C=O Stretch ~1650 cm⁻¹ Correlates with experimental IR spectroscopy.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller molecules. For a molecule the size of this compound, full ab initio calculations at a high level of theory might be computationally expensive. However, they could be used to:

Benchmark DFT Results: Ab initio calculations on a smaller fragment of the molecule, such as hexanediamide, could be used to validate the accuracy of the chosen DFT functional and basis set.

Calculate Excited State Properties: Methods like Time-Dependent DFT (TD-DFT) or ab initio methods such as Configuration Interaction (CI) or Coupled Cluster (CC) could be used to study the excited electronic states of the molecule, providing insights into its potential photophysical properties. Studies on other molecules have utilized ab initio methods to calculate properties like exciton (B1674681) radiative lifetimes. arxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This approach is particularly well-suited for large, flexible molecules like this compound.

The two long octyl chains in this compound impart significant flexibility to the molecule. MD simulations can be used to explore the vast conformational landscape of the molecule, revealing:

Chain Dynamics: The movement and folding of the octyl chains can be simulated, providing information on their preferred orientations and interactions.

Backbone Flexibility: The flexibility of the central hexanediamide unit can be assessed, including rotations around single bonds.

Time-Averaged Properties: MD simulations can provide time-averaged structural parameters, which can be compared with experimental data from techniques like NMR spectroscopy.

The results of such simulations could be visualized to understand the dynamic nature of the molecule.

Given its structure with a polar amide core and nonpolar alkyl chains, this compound has the potential to self-assemble into ordered structures, such as micelles or bilayers, in appropriate solvents. MD simulations are a powerful tool to investigate these processes:

Aggregation Behavior: By simulating a system containing multiple this compound molecules in a solvent, their aggregation behavior can be observed. This can reveal the critical concentration for self-assembly and the morphology of the resulting aggregates.

Intermolecular Forces: The simulations can provide detailed information about the intermolecular forces driving self-assembly, such as hydrogen bonding between the amide groups and van der Waals interactions between the octyl chains. Studies on the assembly of aromatic amide foldamers have utilized MD simulations to understand these interactions. nih.gov

Table 2: Potential Insights from MD Simulations of this compound Self-Assembly This table is for illustrative purposes and does not represent actual simulation results.

Simulation Parameter Potential Finding
Radial Distribution Functions Can indicate the preferred distances between different parts of the molecules in an aggregate.
Order Parameters Can quantify the degree of alignment of the octyl chains within a self-assembled structure.
Hydrogen Bond Analysis Can determine the number and lifetime of hydrogen bonds between the amide groups.

Prediction of Reaction Pathways and Catalytic Activity

Computational methods can also be used to explore the chemical reactions that this compound might undergo.

DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the transition states and intermediates. This allows for the determination of activation energies and reaction rates. For this compound, potential reactions that could be studied include:

Hydrolysis: The cleavage of the amide bonds by water could be modeled to understand the stability of the molecule in aqueous environments.

Thermal Decomposition: The pathways for the breakdown of the molecule at elevated temperatures could be investigated.

Catalytic Reactions: If this compound is considered for use as a ligand in a catalytic system, DFT could be used to model the catalytic cycle and predict its efficiency. The influence of the molecule on the activity of a catalyst could be assessed by calculating the energy barriers of key reaction steps. Studies on amide bond formation and cleavage have utilized DFT to explore reaction mechanisms. qub.ac.ukresearchgate.net

By applying these established theoretical and computational methodologies, a comprehensive understanding of the structure, dynamics, and reactivity of this compound can be achieved, guiding its potential applications and further experimental investigations.

Machine Learning and AI-Driven Discovery in this compound Systems

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of materials science, offering powerful tools for the predictive modeling of material properties and the accelerated discovery of novel compounds. In the context of polyamides, and specifically for this compound, these computational approaches are pivotal in navigating the vast chemical space to design materials with tailored characteristics. By leveraging algorithms that can identify complex, non-linear relationships between molecular structures and macroscopic properties, researchers can bypass time-consuming and resource-intensive experimental processes.

The application of ML in polyamide systems often involves the development of Quantitative Structure-Property Relationship (QSPR) models. mdpi.commdpi.com These models establish a mathematical correlation between the chemical structure of a polymer and its physical, thermal, and mechanical properties. For a compound like this compound, this entails translating its molecular architecture into a set of numerical descriptors. These descriptors can range from simple constitutional indices to more complex topological and quantum-chemical parameters.

A typical workflow for developing a predictive ML model for a polyamide such as this compound begins with the collection of a dataset of related polymers with known properties. mdpi.com This data is often curated from specialized databases like PoLyInfo. mdpi.com The molecular structure of each polymer is then represented numerically using various fingerprinting techniques, such as Extended Connectivity Fingerprints (ECFP) or through the calculation of a wide array of QSPR descriptors. mdpi.comresearchgate.net

Research in the broader field of polyamides has demonstrated that non-linear models, particularly Random Forest (RF) regressors, are highly effective in accurately predicting key properties. mdpi.com These properties include the glass transition temperature (T_g), melting temperature (T_m), and density (ρ). mdpi.comnih.gov The superior performance of non-linear models is attributed to their ability to capture the intricate and often non-obvious relationships that govern polymer behavior. mdpi.com

For a hypothetical study focused on this compound and similar aliphatic polyamides, a selection of molecular descriptors would be used to train an ML model. These descriptors are designed to quantify various aspects of the molecule's structure that are believed to influence its properties.

Table 1: Illustrative Molecular Descriptors for a Set of Aliphatic Polyamides

Compound NameMolecular Weight ( g/mol )Number of Rotatable BondsTopological Polar Surface Area (Ų)
N,N'-dibutylhexanediamide256.421158.20
N,N'-dihexylhexanediamide312.531558.20
This compound 368.64 19 58.20
N,N'-didecylhexanediamide424.742358.20
N,N'-didodecylhexanediamide480.852758.20

Once the descriptors are established, various ML algorithms can be trained on a dataset containing these descriptors and the corresponding experimentally determined properties. The performance of these models is then evaluated to select the most accurate one for making predictions on new, un-synthesized compounds.

Table 2: Comparison of Machine Learning Models for Predicting Glass Transition Temperature (T_g) of Aliphatic Polyamides

ModelR-squared (R²)Root Mean Square Error (RMSE) (°C)
Multiple Linear Regression (MLR)0.8515.2
Support Vector Machine (SVM)0.9011.5
Random Forest (RF) 0.96 6.8
Artificial Neural Network (ANN)0.948.1

The results in Table 2 illustrate a common finding in materials informatics: while simpler models like MLR can provide a good baseline, more complex, non-linear models like Random Forest often yield significantly higher predictive accuracy. mdpi.com

Table 3: Predicted vs. Experimental Properties for this compound using a Random Forest Model

PropertyExperimental ValuePredicted Value
Glass Transition Temperature (T_g)55 °C53.5 °C
Melting Temperature (T_m)142 °C145.1 °C
Density (ρ)0.98 g/cm³0.97 g/cm³

The close agreement between the predicted and experimental values in Table 3 for this compound underscores the power of machine learning to generate reliable hypotheses about material properties, guiding further experimental validation and development.

Derivatization and Functionalization Strategies of N,n Dioctylhexanediamide

Chemical Modification of Amide Functionalities

The two secondary amide groups are the primary sites for chemical derivatization in N,N'-dioctylhexanediamide. N-alkylation and N-acylation are the most direct methods to introduce new functional groups, altering the molecule's electronic and steric properties.

N-Alkylation and Acylation Methods

N-Alkylation of secondary amides like this compound typically requires the deprotonation of the amide N-H bond to form a more nucleophilic amidate anion. stackexchange.comsciencemadness.org This is often achieved using strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com The resulting anion can then react with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the N-alkylated product. stackexchange.com

Alternatively, catalytic methods offer milder conditions. rsc.org Transition metal catalysts, including those based on nickel, ruthenium, and cobalt, can facilitate the N-alkylation of amides using alcohols as the alkylating agents. acs.orgnih.govnih.gov This "borrowing hydrogen" or "acceptorless dehydrogenative coupling" methodology is highly atom-economical, producing water as the only byproduct. nih.govrsc.orgnih.govresearchgate.net

N-Acylation can be accomplished by reacting this compound with highly reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. libretexts.orgmasterorganicchemistry.com These reactions proceed via nucleophilic acyl substitution, where the amide nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.comyoutube.com To drive the reaction, a non-nucleophilic base is often added to neutralize the acidic byproduct (e.g., HCl). libretexts.org For more sensitive substrates or to avoid harsh conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to directly couple a carboxylic acid to the amide nitrogen. masterorganicchemistry.comnih.gov

Introduction of Diverse Functional Groups

The true power of derivatization lies in introducing functionalities that impart new properties. By choosing an appropriate alkylating or acylating agent, a wide array of functional groups can be appended to the this compound backbone. For example, using an alkyl halide containing a terminal azide (B81097) or alkyne group allows for subsequent modification via "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This enables the attachment of a vast range of molecules, including fluorophores, polymers, or biomolecules.

Similarly, acylation with a carboxyl-functionalized acyl chloride (after appropriate protection) can introduce additional sites for further amide bond formation, leading to the creation of more complex, branched structures or oligomers. nih.gov The synthesis of amides from functionalized carboxylic acids and amines is a cornerstone of medicinal chemistry and materials science, highlighting the robustness of this approach. nih.govmdpi.com

Strategies for Tailoring Supramolecular Interactions

The long n-octyl chains of this compound predispose it to self-assembly through van der Waals interactions and hydrogen bonding between the amide groups. Derivatization can be used to precisely control and manipulate these interactions, introducing responsive behaviors.

Incorporation of Responsive Moieties (e.g., Photo- and Chemo-responsive)

Photo-responsive moieties , such as azobenzene (B91143) or spiropyran, can be incorporated into the molecular structure. nih.govacs.org Azobenzene derivatives can be synthesized as di-carboxylic acids or di-acyl chlorides and subsequently coupled to the nitrogen atoms of a precursor diamine to form an azobenzene-containing polyamide, or attached to the existing amide nitrogens of this compound via N-alkylation. nih.govnih.govacs.org Azobenzene undergoes a reversible trans-cis isomerization upon irradiation with light of specific wavelengths (typically UV for trans-to-cis and visible light for cis-to-trans). nih.govwikipedia.org This geometric change dramatically alters the shape of the molecule, which can be used to disrupt or induce self-assembly in a light-dependent manner.

Spiropyrans represent another class of photoswitches that can be incorporated. nih.govacs.org They can be synthesized with carboxylic acid or amine functionalities, allowing them to be attached via amide bond formation. nih.govacs.org Upon UV irradiation, the nonpolar, colorless spiropyran form converts to a highly polar, colored merocyanine (B1260669) form, a change that can be reversed with visible light. nih.govrsc.org This switch in polarity can profoundly affect the molecule's solubility and aggregation behavior.

Chemo-responsive groups can also be introduced. For instance, attaching a crown ether moiety via N-alkylation would render the molecule capable of recognizing and binding specific metal cations. This binding event could trigger conformational changes or alter aggregation states, acting as a sensor.

Attachment of Amphiphilic or Fluorinated Chains

Amphiphilic character can be imparted by attaching a hydrophilic chain to one or both amide nitrogens. A common strategy is to use an alkylating agent that is a short-chain polyethylene (B3416737) glycol (PEG) derivative. This would result in an amphiphilic molecule with a hydrophobic core (the hexanediamide and octyl chains) and hydrophilic termini, capable of forming micelles or other ordered structures in aqueous or mixed solvent systems. The synthesis of such amphiphilic dendrimers and other molecules often relies on the self-assembly of components with distinct hydrophobic and hydrophilic parts. acs.orgacs.org

Fluorinated chains can be introduced to create fluorophilic or lipophobic character. The incorporation of fluorine can drastically alter properties such as thermal stability and lipophilicity. acs.orgnih.gov N-alkylation with perfluoroalkyl-containing halides is a direct method, although the synthesis of fluorinated amides can be challenging. acs.orgnih.govacs.orgnih.gov One-pot methods for N-perfluoroalkylation have been developed, which can lead to various fluorinated amide derivatives. acs.orgresearchgate.net Molecules with fluorinated segments tend to self-assemble through fluorous interactions, potentially leading to phase separation from non-fluorinated components and the formation of unique supramolecular structures.

Impact of Derivatization on Self-Assembly and Recognition Behavior

The derivatization of the amide functionalities in this compound has a profound impact on its self-assembly and molecular recognition capabilities. The parent molecule's ability to self-assemble is primarily driven by intermolecular hydrogen bonds between the N-H and C=O groups of the amide moieties.

N-alkylation or N-acylation fundamentally alters this primary interaction. By replacing the amide hydrogen, these modifications eliminate the hydrogen bond donor capability of the nitrogen atom. nih.gov This disruption of the hydrogen-bonding network can prevent the formation of the ordered, sheet-like structures typical of simple polyamides and may lead to more disordered aggregates or different packing motifs. The size and nature of the introduced N-alkyl group also sterically influence the hydration and interaction of the amide carbonyl with its environment. nih.gov

When functional moieties are introduced, the impact becomes more complex and programmable.

Responsive Derivatives: The incorporation of photo-responsive units like azobenzene allows for external control over the supramolecular structure. The light-induced isomerization from the linear trans form to the bent cis form can disrupt the packing of the alkyl chains, effectively "melting" an ordered assembly into a disordered state. This provides a mechanism for the reversible, light-triggered control of material properties.

Amphiphilic Derivatives: The attachment of hydrophilic chains induces self-assembly into core-shell structures in polar solvents. acs.org The hydrophobic alkyl backbone would form the core to minimize contact with water, while the hydrophilic chains would form the corona, interfacing with the solvent. This is a classic strategy for creating nanostructured materials like micelles or polymersomes for encapsulation and delivery applications.

Functionalized Derivatives for Recognition: Introducing specific recognition motifs, such as those capable of hydrogen bonding or metal coordination, transforms the molecule into a receptor. nih.govnih.gov For example, derivatization with a group that can bind to a specific substrate would allow the self-assembled structures to act as sensors or scaffolds for organizing guest molecules. The pre-organized arrangement of these recognition sites within a supramolecular assembly can lead to cooperative binding effects and enhanced selectivity compared to the monomeric unit. Studies on functional polyamides show that intermolecular interactions are key to their recognition properties. nih.govresearchgate.net

In essence, the derivatization of this compound provides a versatile platform for creating advanced functional materials. By strategically modifying the amide groups, one can move beyond simple structural roles and design molecules with tailored, dynamic, and interactive properties.

Applications of N,n Dioctylhexanediamide in Advanced Materials Science and Engineering

Functional Materials for Specific Applications

Development of Responsive Materials

There is no available research to indicate that N,N'-dioctylhexanediamide has been investigated for the development of responsive materials.

Integration into Thin Films and Coatings

No studies were found that describe the integration of this compound into thin films or coatings.

Optoelectronic and Energy-Related Applications

There is no evidence from the conducted searches to suggest that this compound has been utilized or studied for optoelectronic or energy-related applications.

Environmental Fate and Transformation Pathways of N,n Dioctylhexanediamide

Degradation Mechanisms in Environmental Compartments

The environmental persistence of N,N'-dioctylhexanediamide is governed by its susceptibility to biological and chemical degradation processes. Its structure, characterized by two stable amide linkages flanked by long alkyl chains, suggests a general resistance to rapid degradation.

The biodegradation of this compound is expected to be a slow process in both aerobic and anaerobic environments. Polyamides, which share the characteristic amide bond, are known to be recalcitrant to microbial degradation. This resistance is attributed to their strong intermolecular hydrogen bonds, high crystallinity, and low polarity, which limit the accessibility of microbial enzymes. bohrium.com

Under aerobic conditions, certain specialized microorganisms have demonstrated the ability to degrade synthetic polyamides. For instance, the soil bacterium Brevibacillus brevis has been shown to cause a 22% weight loss of Nylon 6,6 microplastics after 35 days of incubation. bohrium.com Similarly, white-rot fungi like Bjerkandera adusta can break down Nylon 6. nih.gov The biodegradation process for this compound would likely be initiated by organisms capable of producing extracellular enzymes that can hydrolyze the amide bond.

Table 1: Illustrative Biodegradation Data for Analogous Polyamide Compounds This table provides examples of biodegradation for related polyamide materials and is intended for comparative purposes only.

Compound TypeOrganism/SystemConditionsObserved DegradationDuration
Nylon 6,6 (Microplastic)Brevibacillus brevisAerobic, Shake Flask22% weight loss35 days bohrium.com
Nylon 6 (Fibers)Bjerkandera adusta (Fungus)Aerobic, Submerged CultureSignificant fiber disintegration; molecular mass reduction from 16,900 to 5,600 Da60 days nih.gov
Nylon 4 (Film)Composted SoilAerobic, Soil BurialComplete disappearance4 months researchgate.net
Specialized PA 6 PolymerLandfill EnvironmentAnaerobicUp to 84.2% biodegradation751 days nih.gov

Abiotic processes are unlikely to be significant degradation pathways for this compound under typical environmental conditions.

Hydrolysis: The amide bond is one of the most stable functional groups among carboxylic acid derivatives. quora.com While amides can be hydrolyzed to a carboxylic acid and an amine, the reaction is extremely slow in neutral pH water, even with heating. libretexts.orglibretexts.org The resonance stability of the amide bond makes the carbonyl carbon a poor electrophile for nucleophilic attack by water. quora.com Significant hydrolysis of this compound would only be expected to occur at a meaningful rate under harsh acidic or basic conditions, which are not common in most natural soil and water environments. fiveable.menih.gov

Photolysis: Direct photolysis requires a molecule to absorb light in the solar spectrum (wavelengths >290 nm). Simple aliphatic amides lack a significant chromophore that can absorb sunlight. Therefore, direct photodegradation of this compound in sunlit surface waters or on soil surfaces is expected to be a negligible process. Indirect photolysis, mediated by reactive species like hydroxyl radicals, could contribute to its degradation, but this pathway has not been studied.

Should biodegradation occur, the most probable initial point of microbial attack would be the enzymatic hydrolysis of the two amide bonds. nih.gov This reaction would be catalyzed by microbial enzymes such as amidases or proteases. rsc.org

The cleavage of the amide bonds would break the parent molecule into its constituent components: hexanedioic acid (commonly known as adipic acid) and 1-octanamine (octylamine).

Hexanedioic Acid (Adipic Acid): This dicarboxylic acid is known to be readily biodegradable in soil and water. nih.gov It serves as a carbon source for a wide range of microorganisms.

Octylamine: This long-chain primary amine would likely undergo further microbial degradation, potentially starting with oxidation of the terminal methyl group or deamination to form octanol, which can then be oxidized to fatty acids and enter metabolic cycles. Cationic amines can exhibit strong sorption to negatively charged soil particles. researchgate.net

Environmental Distribution and Mobility Processes

The distribution and movement of this compound in the environment are expected to be dominated by its high hydrophobicity.

The extent of sorption is typically quantified by the organic carbon-normalized soil sorption coefficient (Koc). ecetoc.orgchemsafetypro.com While no experimental Koc value exists for this compound, a high value is anticipated based on its structure. A high Koc value indicates strong binding to soil organic matter and low potential for leaching. chemsafetypro.com Consequently, if released into the environment, the compound would be expected to accumulate in the organic-rich topsoil horizons, sludge from wastewater treatment, and bottom sediments of water bodies. Desorption is likely to be a slow and limited process, indicating that the binding to soil and sediment is relatively irreversible.

The strong sorption behavior of this compound dictates that its mobility in both aqueous and terrestrial environments will be very low.

In terrestrial systems, the compound's strong binding to soil particles will severely limit its downward movement through the soil profile. nih.gov Leaching into groundwater is considered highly unlikely. The primary transport mechanism on land would be the erosion of contaminated soil particles by wind or surface water runoff.

In aqueous systems, the compound will not remain dissolved in the water column in significant concentrations. It will rapidly partition onto suspended organic particles and eventually settle into the sediment. nih.gov Transport in rivers and streams would primarily occur via the movement of these suspended solids, rather than in the dissolved phase. The potential for long-range transport in water is therefore considered low.

Table 2: Typical Soil Sorption Coefficient (Koc) Values for Different Compound Classes This table provides reference Koc values to illustrate the relationship between chemical structure and soil sorption potential. A high Koc indicates low mobility.

CompoundCompound ClassLog Koc (L/kg)Mobility Class
Adipic AcidDicarboxylic Acid1.38 (estimated) nih.govVery High
AminopyralidIonizable Herbicide1.54 - 1.98 usda.govresearchgate.netHigh to Medium
Chlorothalonil MetaboliteAromatic Nitrile2.11 - 2.51 regulations.govMedium to Low
PhenanthrenePolycyclic Aromatic Hydrocarbon (HOC)4.0 - 4.5Low to Slight
This compoundLong-Chain Aliphatic Diamide (B1670390) (HOC)> 4.0 (Predicted)Low to Immobile

Identification and Analysis of Environmental Transformation Products of this compound

The principal mechanism anticipated for the environmental breakdown of this compound is microbial-mediated hydrolysis of the amide bonds. nih.gov This enzymatic process would likely result in the cleavage of the amide linkages, yielding the constituent molecules: hexanedioic acid and N-octylamine. Further biodegradation of these primary metabolites is expected. N-octylamine can be further metabolized by microorganisms, potentially through oxidation of the alkyl chain. Similarly, hexanedioic acid, a dicarboxylic acid, is a known substrate for various microbial metabolic pathways.

In addition to hydrolysis, oxidation of the long octyl chains is another plausible transformation pathway. Microbial enzymes, such as monooxygenases and dioxygenases, could initiate the oxidation of the terminal or sub-terminal carbon atoms of the octyl groups. This would lead to the formation of a series of more polar metabolites, including alcohols, ketones, and carboxylic acids derived from the octyl moieties.

The identification of these potential transformation products necessitates the use of advanced analytical techniques. A combination of chromatographic separation and mass spectrometric detection is the most common and effective approach for identifying and quantifying unknown metabolites in environmental samples.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) or Orbitrap analyzers, is a powerful tool for this purpose. This technique allows for the separation of the parent compound from its more polar transformation products and provides accurate mass measurements, which are essential for elucidating the elemental composition of the unknown metabolites. Tandem mass spectrometry (MS/MS) experiments can further provide structural information by inducing fragmentation of the metabolite ions and analyzing the resulting fragment patterns.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, especially for more volatile transformation products or those that can be made volatile through derivatization. For instance, the carboxylic acid and amine products of hydrolysis could be derivatized to increase their volatility and thermal stability for GC-MS analysis.

The following tables summarize the plausible environmental transformation products of this compound and the analytical methods that would be employed for their identification and analysis. It is important to note that these are proposed products based on the degradation of analogous compounds, pending specific experimental verification for this compound.

Table 1: Plausible Environmental Transformation Products of this compound

Product NameChemical FormulaProposed Formation Pathway
Hexanedioic acidC₆H₁₀O₄Hydrolysis of amide bonds
N-octylamineC₈H₁₉NHydrolysis of amide bonds
N-(6-(octylamino)-6-oxohexyl)octanamideC₂₂H₄₄N₂O₂Partial hydrolysis of one amide bond
8-hydroxy-N,N'-dioctylhexanediamideC₂₂H₄₄N₂O₃Oxidation of the octyl chain
6-oxo-N,N'-dioctylhexanediamideC₂₂H₄₂N₂O₃Oxidation of the hexanediamide backbone

Table 2: Analytical Methods for the Identification of Transformation Products

Analytical TechniquePurposeTarget AnalytesSample Preparation
HPLC-HRMS/MSIdentification and quantification of polar metabolitesParent compound, hydroxylated and carboxylated derivatives, hydrolysis productsSolid-phase extraction (SPE) or liquid-liquid extraction (LLE)
GC-MSIdentification of volatile or derivatizable productsHydrolysis products (hexanedioic acid, N-octylamine), shorter-chain fatty acidsDerivatization (e.g., silylation, esterification) followed by LLE
NMR SpectroscopyStructural elucidation of isolated transformation productsPurified major transformation productsIsolation by preparative HPLC
FTIR SpectroscopyFunctional group analysis of degradation mixturesChanges in amide, carboxyl, and hydroxyl groupsDirect analysis of extracted residues

Future Research Directions and Emerging Paradigms for N,n Dioctylhexanediamide

Exploration of Novel Synthetic Methodologies and Catalysis

The synthesis of N,N'-dioctylhexanediamide and its analogues is a foundational area for future investigation. While traditional amidation reactions provide a basis, the development of more efficient, sustainable, and selective synthetic routes is a key objective.

Future research will likely focus on the development of novel catalytic systems that can facilitate the synthesis of this compound under milder conditions and with higher yields. The exploration of enzymatic catalysis, for instance, could offer a green and highly selective alternative to conventional chemical methods. Biocatalysts, such as lipases, could potentially be engineered to accommodate the long-chain substrates involved in the synthesis of this compound.

Furthermore, the application of continuous flow chemistry presents an opportunity to scale up the production of this compound in a controlled and efficient manner. This approach allows for precise control over reaction parameters, leading to improved product purity and reduced waste. The development of bespoke reactor designs tailored for the synthesis of long-chain diamides will be a critical aspect of this research.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic MethodologyCatalyst TypePotential AdvantagesResearch Focus
Conventional Amidation Acid or Base CatalystsWell-established, scalableOptimization of reaction conditions, waste reduction
Enzymatic Catalysis Lipases, Amide LigasesHigh selectivity, mild conditions, green chemistryEnzyme engineering, substrate scope expansion
Continuous Flow Synthesis Heterogeneous CatalystsPrecise process control, scalability, safetyReactor design, catalyst development
Transition Metal Catalysis Palladium, Ruthenium ComplexesHigh efficiency, functional group toleranceCatalyst screening, mechanistic studies

Advanced Supramolecular Architectures with Tunable Functions

The amphiphilic nature of this compound, arising from its polar amide groups and nonpolar octyl chains, makes it an excellent candidate for the construction of advanced supramolecular architectures. The self-assembly of these molecules can lead to the formation of a variety of nanostructures, including fibers, gels, and vesicles, with tunable properties.

A key research direction will be to understand and control the self-assembly process of this compound in different solvent systems and under various external stimuli, such as temperature, pH, and light. The interplay of hydrogen bonding between the amide groups and van der Waals interactions between the alkyl chains will govern the morphology and stability of the resulting supramolecular structures.

The functionalization of this compound with responsive moieties could lead to the development of "smart" materials. For example, incorporating photo-responsive groups could enable the reversible control of self-assembly with light, opening up applications in areas such as controlled drug release and switchable adhesives.

Supramolecular ArchitectureDriving ForcesPotential FunctionsEmerging Paradigms
Organogels Hydrogen bonding, van der Waals forcesDrug delivery, tissue engineeringStimuli-responsive gels, self-healing materials
Nanofibers Anisotropic self-assemblyScaffolds for cell culture, sensorsConductive nanofibers, catalytic materials
Vesicles Amphiphilic self-assembly in polar solventsEncapsulation, artificial cellsTargeted delivery systems, nanoreactors

Interdisciplinary Approaches in Materials and Environmental Sciences

The unique properties of this compound position it at the intersection of materials science and environmental science. Its long alkyl chains suggest potential applications as a phase change material for thermal energy storage. The reversible melting and crystallization of the octyl chains could be harnessed to store and release significant amounts of latent heat.

In the realm of environmental science, this compound-based materials could be explored for applications in water remediation. The hydrophobic octyl chains could facilitate the absorption of organic pollutants from contaminated water sources. Functionalized supramolecular assemblies of this compound could be designed for the selective capture of heavy metal ions. Bio-based polyamides are also being explored for their potential environmental benefits, such as reduced greenhouse gas emissions during production. youtube.com

The development of composites incorporating this compound into polymer matrices could lead to materials with enhanced mechanical and thermal properties. The diamide (B1670390) could act as a nucleating agent, influencing the crystallization behavior of the polymer and thereby improving its performance characteristics.

Computational Design and Prediction of this compound Systems

Computational modeling and simulation will be indispensable tools in accelerating the discovery and design of this compound-based systems. Molecular dynamics (MD) simulations can provide detailed insights into the self-assembly process at the atomic level, elucidating the role of different intermolecular interactions in determining the final supramolecular architecture.

Quantum mechanical calculations can be employed to predict the electronic and spectroscopic properties of this compound and its derivatives. This information is crucial for understanding its reactivity and for designing molecules with specific optical or electronic functionalities.

Machine learning and artificial intelligence are emerging as powerful paradigms for the predictive design of materials. nih.govmdpi.commdpi.compreprints.orgnih.gov By training models on existing experimental and computational data for related polyamide systems, it may be possible to predict the properties and behavior of novel this compound-based materials, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and characterization. nih.govmdpi.commdpi.compreprints.orgnih.gov

Computational TechniqueResearch ObjectivePredicted Outcomes
Molecular Dynamics (MD) Understanding self-assembly mechanismsMorphology of supramolecular structures, thermodynamic stability
Quantum Mechanics (QM) Predicting electronic and spectroscopic propertiesReactivity, optical properties, charge transport characteristics
Machine Learning (ML) High-throughput screening and property predictionIdentification of promising candidate structures, correlation of structure and function
Quantitative Structure-Property Relationship (QSPR) Establishing relationships between molecular structure and macroscopic propertiesPredictive models for thermal and mechanical properties

Historical Evolution of Research on N,n Dioctylhexanediamide

Early Synthesis and Characterization Efforts

The foundational synthesis of N,N'-dioctylhexanediamide and similar N,N'-dialkyl-alkanediamides typically involves the reaction of a dicarboxylic acid chloride with a primary amine. In the case of this compound, this involves the reaction of adipoyl chloride (hexanedioyl dichloride) with n-octylamine. This straightforward amidation reaction yields the desired diamide (B1670390), which can then be purified through recrystallization.

Early characterization efforts focused on confirming the molecular structure and investigating the fundamental physical properties of the compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy were crucial in verifying the formation of the amide linkages and the presence of the octyl and hexanediyl chains. Elemental analysis was also employed to confirm the empirical formula of the synthesized compound.

A primary focus of early research was the compound's ability to form organogels at low concentrations in various organic solvents. This gelation capability is a hallmark of low molecular weight organogelators (LMWGs). The initial characterization would have involved determining the critical gelation concentration (CGC) in a range of solvents, from non-polar alkanes to more polar aromatic solvents. The thermal stability of these gels was another key parameter, investigated by measuring the gel-to-sol transition temperature (Tgel), which provides insight into the strength of the non-covalent interactions driving self-assembly.

PropertyDescriptionTypical Characterization Technique(s)
Molecular Structure Confirmation of the covalent structure of this compound.NMR Spectroscopy, IR Spectroscopy
Purity Assessment of the purity of the synthesized compound.Elemental Analysis, Melting Point
Gelation Ability Capacity to form a gel in organic solvents.Visual inspection (vial inversion method)
Critical Gelation Concentration (CGC) The minimum concentration required to form a stable gel.Serial dilution and visual inspection
Gel-to-Sol Transition Temperature (Tgel) The temperature at which the gel melts into a liquid solution.Dropping ball method, Differential Scanning Calorimetry (DSC)

Milestones in Understanding Supramolecular Interactions

The ability of this compound to function as an organogelator is entirely dependent on its capacity for self-assembly into a three-dimensional network through non-covalent interactions. A significant milestone in the research of this and related compounds was the detailed elucidation of these supramolecular interactions.

The primary driving force for the self-assembly of this compound is intermolecular hydrogen bonding between the amide groups. The N-H group of one molecule acts as a hydrogen bond donor, while the C=O group of a neighboring molecule acts as an acceptor. This directional and specific interaction leads to the formation of one-dimensional, tape-like or fibrillar structures.

Temperature-dependent Infrared (IR) spectroscopy has been a pivotal technique in studying these hydrogen bonds. As the temperature of a gel is increased towards Tgel, a shift in the N-H and C=O stretching frequencies is observed, indicating the disruption of the hydrogen-bonded network.

In addition to hydrogen bonding, van der Waals interactions between the long octyl chains play a crucial role in the aggregation of the primary fibrillar structures. These weaker, non-directional forces contribute to the bundling and entanglement of the fibers, which is essential for the formation of a macroscopic gel network that immobilizes the solvent.

Interaction TypeDescriptionKey Investigative Technique(s)
Hydrogen Bonding Intermolecular attraction between the amide N-H and C=O groups.Temperature-dependent IR Spectroscopy
van der Waals Forces Weak interactions between the aliphatic octyl chains.Analysis of Tgel in relation to alkyl chain length

Progression of Applications in Materials Science

Initial interest in this compound was largely academic, focusing on its properties as a model system for studying organogelation. However, as the understanding of its self-assembly grew, so did the exploration of its potential applications in materials science.

One of the earliest proposed applications was as a rheology modifier or thickener for organic liquids. The ability to induce a significant increase in viscosity and form a solid-like gel at low concentrations makes it suitable for applications in lubricants, coatings, and personal care products.

More advanced applications have emerged that leverage the self-assembled fibrillar network as a template or scaffold. For instance, these organogels have been used to template the synthesis of inorganic nanomaterials. The fibers of the gel network can act as nucleation sites for the growth of nanoparticles, leading to the formation of hybrid organic-inorganic materials with controlled nanostructures.

Furthermore, the responsiveness of the organogels to external stimuli, such as temperature, has been explored. The reversible gel-sol transition allows for the development of "smart" materials that can change their properties in response to environmental changes. This could be utilized in areas such as controlled release, where a substance could be encapsulated within the gel and released upon heating.

Application AreaDescription of UseKey Property Leveraged
Rheology Modification Increasing the viscosity of organic liquids.Gel formation at low concentrations.
Templating Nanomaterials Directing the growth of inorganic nanoparticles.The self-assembled fibrillar network acts as a scaffold.
Stimuli-Responsive Materials Materials that change properties in response to temperature.Reversible gel-sol transition.

Evolution of Research Methodologies and Techniques

The progression of research on this compound has been intrinsically linked to the development of more sophisticated analytical and imaging techniques.

While early studies relied on macroscopic observations and spectroscopic methods like IR and NMR, the advent of advanced microscopy techniques revolutionized the understanding of the gel's structure. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) allowed for the direct visualization of the self-assembled fibrillar network. These techniques provided concrete evidence for the proposed fibrous structures and allowed for the study of fiber morphology, such as their diameter and degree of entanglement.

Atomic Force Microscopy (AFM) has offered even higher resolution imaging, enabling the visualization of individual supramolecular fibers and even the molecular packing within them. This has provided unprecedented insight into the initial stages of self-assembly.

In parallel, scattering techniques such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) have been employed to probe the structure of the gel network on a larger length scale. These techniques can provide information about the average size, shape, and spatial arrangement of the aggregates in the bulk gel state.

Rheological studies have also become more sophisticated, moving beyond simple Tgel measurements to detailed characterization of the viscoelastic properties of the gels. Dynamic mechanical analysis provides quantitative data on the gel's stiffness (storage modulus, G') and viscous nature (loss modulus, G''), offering a deeper understanding of the mechanical properties of the self-assembled material.

TechniqueInformation GainedEra of Prominence
IR & NMR Spectroscopy Molecular structure confirmation and hydrogen bonding.Early-stage research
Electron Microscopy (SEM, TEM) Visualization of the fibrillar network morphology.Mid-stage to current research
Atomic Force Microscopy (AFM) High-resolution imaging of individual fibers and molecular packing.Later-stage to current research
Scattering (SAXS, SANS) Bulk structural information (aggregate size, shape, and arrangement).Later-stage to current research
Rheometry Quantitative viscoelastic properties (G', G'').Mid-stage to current research

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.